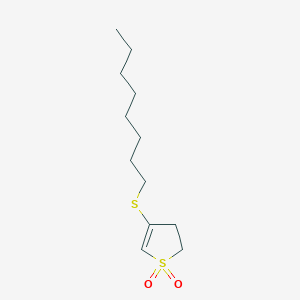
4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an octylsulfanyl group attached to the thiophene ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of thiophene derivatives with octylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an octylsulfanyl group is introduced to the thiophene ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The octylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted thiophenes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors through its thiophene ring and octylsulfanyl group, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound without the octylsulfanyl group.
2,3-Dihydrothiophene: A reduced form of thiophene.
4-(Methylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A similar compound with a methylsulfanyl group instead of an octylsulfanyl group.
Uniqueness
4-(Octylsulfanyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with various molecular targets, making it valuable for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
82813-57-8 |
|---|---|
Fórmula molecular |
C12H22O2S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-octylsulfanyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C12H22O2S2/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h11H,2-10H2,1H3 |
Clave InChI |
QUBBVXBJZHYCTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=CS(=O)(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


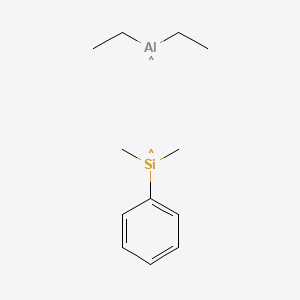
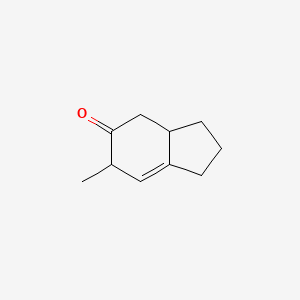
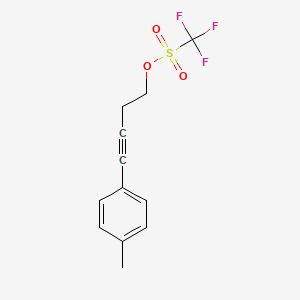
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
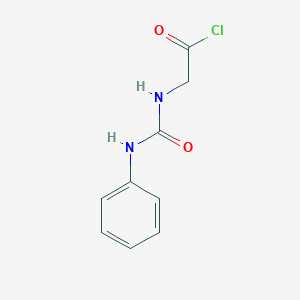
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
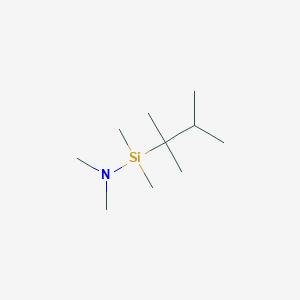

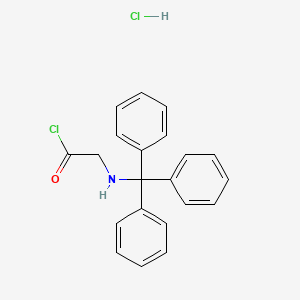
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
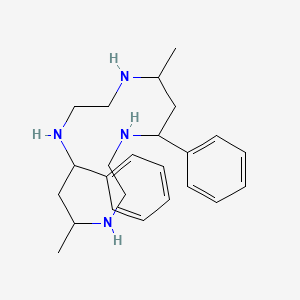
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
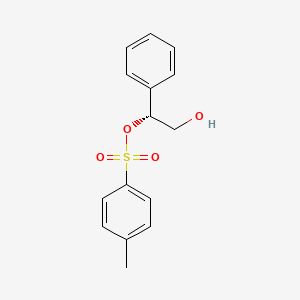
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
